Product packaging for Antimonate (SbO31-), potassium(Cat. No.:CAS No. 14459-60-0)

Antimonate (SbO31-), potassium

Cat. No.: B12663982
CAS No.: 14459-60-0
M. Wt: 224.86 g/mol
InChI Key: VRZPDFRHHRVHFO-UHFFFAOYSA-N
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Description

Evolution of Fundamental Research in Alkali Antimonate (B1203111) Chemistry

The study of antimony compounds dates back centuries, with antimony-based materials used historically as cosmetics and medicines. wikipedia.orgzompist.com The systematic chemical investigation of alkali antimonates began with the development of modern inorganic chemistry. Early work focused on the synthesis and basic characterization of these compounds. For instance, methods like the fusion method, which involves heating antimony trioxide with potassium nitrate, were among the first industrial approaches to synthesize potassium antimonate.

A significant leap in understanding came with the application of advanced analytical techniques, particularly X-ray diffraction. These methods allowed researchers to elucidate the crystal structures of various alkali antimonates. Seminal studies in the mid-20th century began to map out the phase equilibria in alkali oxide-antimony oxide systems. For example, research on the K₂O-Sb₂O₄ system revealed the existence of multiple stable compounds, including KSbO₃ with an ilmenite-type structure, and other phases like 3K₂O·5Sb₂O₅ and polymorphs of K₂O·2Sb₂O₅. nist.gov These investigations established that KSbO₃ melts congruently at a high temperature of 1410 ± 5°C. nist.gov

Later research focused on more controlled synthesis techniques, such as hydrothermal synthesis, which allows for the formation of complex hydrated structures like potassium phosphatoantimonates. acs.orgcambridge.org The development of these methods provided access to novel materials with layered or framework structures, which were not achievable through traditional solid-state reactions. This evolution from simple synthesis to controlled, structure-directing methods marks a key progression in the field, enabling the exploration of more complex antimonate chemistries, including those involving heterovalent substitution to create materials with tailored properties. researchgate.net The instability of certain antimony precursors, like potassium antimonide (KSbH₂), also spurred research into new synthetic pathways using stabilizing agents like crown ethers to access and study fundamental antimony building blocks. chemistryviews.org

Interdisciplinary Significance of Potassium Antimonate Studies

The unique properties of potassium antimonate and its derivatives have established their importance across a wide range of scientific and industrial disciplines.

Analytical Chemistry : One of the classic applications of potassium antimonate is in analytical chemistry as a reagent for the detection and quantification of sodium ions. smolecule.comchemicalbook.com It reacts with sodium ions to form a white, crystalline precipitate of sodium pyroantimonate (B1233504), a reaction that has been historically significant for qualitative and quantitative analysis. smolecule.com

Materials Science and Engineering : In materials science, potassium antimonate is valued for its role in manufacturing flame retardants, glass, and ceramics. chemimpex.comchembk.com As a component in glass production, it can act as a clarifying agent. Its ability to enhance thermal stability makes it a useful additive in materials where fire resistance is critical. chemimpex.com

Ion Exchange and Separation : The structural characteristics of certain potassium antimonate phases, particularly those with layered or tunnel-like frameworks, make them effective ion exchangers. google.comnasa.gov The potassium ions within these structures can be exchanged for other cations, a property that is useful in separation processes and in the synthesis of new materials. acs.orgcambridge.orggoogle.com For example, water-insoluble metal antimonates can be prepared from water-soluble potassium antimonate through ion exchange. google.com

Energy Storage : Recently, antimony-based materials have emerged as promising high-capacity anodes for next-generation battery systems, including potassium-ion batteries (KIBs). nih.govfrontiersin.orgacs.org The relatively low cost and high abundance of potassium make KIBs an attractive alternative to lithium-ion technology for large-scale energy storage. acs.orgrsc.org Antimony can alloy with potassium, offering a high theoretical storage capacity. nih.govmagtech.com.cn

Catalysis : Potassium antimonate and related compounds are explored for their catalytic properties. They can serve as photocatalysts for degrading environmental pollutants or as components in electrodes for electrocatalysis. researchgate.netmdpi.comresearchgate.net For example, barium antimonate photocatalysts have been prepared using potassium pyroantimonate as a precursor. researchgate.net

Biomedical and Life Sciences : In cell biology and ultrastructural studies, potassium pyroantimonate has been employed as a cytochemical stain. ennoreindiachemicals.com It is used in conjunction with fixatives like osmium tetroxide to precipitate and localize cations, particularly calcium and sodium, within cells and tissues, allowing for their visualization under an electron microscope. nih.govresearchgate.netscite.ainih.gov

Current Research Frontiers and Emerging Paradigms

Contemporary research on potassium antimonate systems is pushing into new territories, driven by the demand for advanced materials with superior performance.

Advanced Battery Materials: A major frontier is the development of high-performance electrodes for potassium-ion batteries (KIBs). rsc.orgmagtech.com.cn Research focuses on antimony as an anode material due to its high theoretical capacity of 660 mAh/g, corresponding to the formation of the K₃Sb alloy. nih.gov Studies have demonstrated reversible capacities close to this theoretical value. nih.gov Current research aims to overcome challenges like volume expansion during the alloying/de-alloying process, which can lead to poor cycle life. Strategies include creating nanocomposites and using advanced electrolytes to improve stability and rate capability. magtech.com.cn The exploration of antimonate-based cathode materials is also an emerging area, with the potential to create high-voltage KIBs. rsc.org

Reported Electrochemical Performance of Antimony-Based Anodes in Potassium-Ion Batteries

Electrode MaterialReversible Capacity (mAh/g)Current DensityCycle LifeKey FindingReference
Antimony (Sb)650Not specified>50 cycles at 250 mAh/gDemonstrates a high reversible capacity corresponding to K₃Sb formation. nih.gov
Antimony (Sb)250Not specified>50 cyclesStable cycling performance achieved at a reduced capacity. magtech.com.cn

Novel Functional Materials Synthesis: Researchers are actively synthesizing novel and complex antimonate compounds with unique crystal structures and properties. This includes the creation of new perovskite antimonate superconductors, such as Ba₁₋ₓKₓSbO₃, which exhibit superconductivity at relatively high temperatures. mpg.de Hydrothermal and solid-state synthesis routes are being refined to produce complex layered materials like potassium phosphatoantimonates and tungstates. acs.orgcambridge.orgresearchgate.net These materials are of interest for their ion-conducting and photocatalytic properties.

Crystallographic Data for Selected Potassium Antimonate and Related Compounds

CompoundCrystal SystemSpace GroupLattice Parameters (Å, °)Reference
K₂O·2Sb₂O₅ (low temp. form)MonoclinicP2₁/ca=7.178, b=13.378, c=11.985, β=124.17 nist.gov
K₈Sb₈P₂O₂₉·8H₂OMonoclinicNot specifieda=23.95, b=9.51, c=8.19, β=124.77 acs.org
4K₂O·4Sb₂O₅·P₂O₅·8H₂OMonoclinicNot specifieda=23.952, b=9.515, c=8.193, β=124.78 cambridge.org
K₃[SbO₃]CubicP2₁3a=9.2086 researchgate.net
KSbF₄OrthorhombicPmmnNot specified researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula KO4Sb-2 B12663982 Antimonate (SbO31-), potassium CAS No. 14459-60-0

Properties

CAS No.

14459-60-0

Molecular Formula

KO4Sb-2

Molecular Weight

224.86 g/mol

IUPAC Name

potassium;stiborate

InChI

InChI=1S/K.4O.Sb/q+1;;3*-1;

InChI Key

VRZPDFRHHRVHFO-UHFFFAOYSA-N

Canonical SMILES

[O-][Sb](=O)([O-])[O-].[K+]

Origin of Product

United States

Synthetic Methodologies and Advanced Preparation Techniques for Potassium Antimonates

Hydrothermal Synthesis Routes for Crystalline Antimonates

Hydrothermal synthesis is a prominent method for producing crystalline materials from aqueous solutions under conditions of high temperature and pressure. This technique is particularly effective for synthesizing complex oxide materials, including potassium antimonates, as it allows for precise control over particle size and morphology. cambridge.orgrsc.orgresearchgate.net

Controlled Crystallization under Autogenous Pressure

Controlled crystallization under autogenous pressure is a key technique within the hydrothermal synthesis framework. In this process, the reaction precursors are sealed in a closed system, typically a Teflon-lined stainless-steel autoclave, and heated. The pressure that develops inside the vessel is generated by the heating of the solution itself, hence the term "autogenous."

A specific application of this method is in the synthesis of crystalline potassium phosphatoantimonate. cambridge.org The process involves sealing a mixture with a specific molar composition in the autoclave and subjecting it to hydrothermal crystallization at elevated temperatures. cambridge.org This controlled environment facilitates the growth of well-defined crystals directly from the solution. cambridge.org

Below is a table detailing the typical experimental parameters for this synthesis route.

ParameterValue
Reactant Molar Composition5K₂O : Sb₂O₅ : 0.5P₂O₅ : 200H₂O
Vessel TypeTeflon-lined T316 stainless-steel autoclave
Crystallization Temperature250 °C
PressureAutogenous
Duration8 days

This interactive table summarizes the conditions for the hydrothermal synthesis of potassium phosphatoantimonate under autogenous pressure. cambridge.org

Low-Temperature Hydrothermal Pathways for Phosphatoantimonates

While high temperatures are common in materials synthesis, low-temperature hydrothermal pathways are being explored to produce complex compounds like phosphatoantimonates. cambridge.orgrsc.org These methods offer energy savings and can lead to novel material properties. rsc.org A new potassium phosphatoantimonate, with the composition 4K₂O · 4Sb₂O₅ · P₂O₅ · 8H₂O, has been successfully synthesized using a hydrothermal route. cambridge.orgcambridge.org This compound crystallizes in a monoclinic system and exhibits ion-exchange capabilities. cambridge.orgcambridge.org The synthesis demonstrates that even complex layered structures can be achieved through these lower-energy pathways, which were previously accessible only through high-temperature solid-state reactions. cambridge.org

The crystallographic data for the resulting potassium phosphatoantimonate is presented in the table below.

PropertyValue
Chemical Formula4K₂O · 4Sb₂O₅ · P₂O₅ · 8H₂O
Crystal SystemMonoclinic
Unit Cell Parameter 'a'23.952 Å
Unit Cell Parameter 'b'9.515 Å
Unit Cell Parameter 'c'8.193 Å
Unit Cell Angle 'β'124.77°

This interactive table outlines the crystallographic properties of a potassium phosphatoantimonate synthesized via a low-temperature hydrothermal pathway. cambridge.orgcambridge.org

Solid-State Reaction Protocols for Complex Antimonate (B1203111) Structures

Solid-state reactions involve the thermal reaction of solid reactants to form a solid product. This method is a cornerstone for producing a wide range of inorganic materials, including complex antimonate structures like potassium antimony tungstates. researchgate.net

Calcination and Thermal Treatment for Phase Formation

Calcination and thermal treatment are critical steps in solid-state synthesis. These processes involve heating materials to high temperatures in a controlled atmosphere to induce phase transitions, decompose precursors, and promote the formation of the desired crystalline structure. mdpi.com

One common method for preparing potassium antimonate is a fusion process, which is a high-temperature solid-state reaction. google.com This involves heating a mixture of antimony trioxide, potassium hydroxide (B78521), and an oxidizing agent such as potassium nitrate. google.com The thermal treatment, typically at temperatures between 450 to 500 °C, is essential for oxidizing the antimony to its pentavalent state and forming the potassium pyroantimonate (B1233504) phase. google.com The temperature must be carefully controlled, as it influences reaction completion and product purity. google.com Higher calcination temperatures can also lead to changes in the material's physical properties, such as an increase in crystallite size. mdpi.com

The following table summarizes a typical fusion mixture for producing potassium pyroantimonate.

ComponentParts by WeightPurpose
Antimony Trioxide (Sb₂O₃)1Antimony source
Potassium Hydroxide (KOH)~1.5Potassium source & flux
Potassium Nitrate (KNO₃)~0.3Oxidizing agent
Fusion Temperature 450 - 500 °C For reaction completion

This interactive table details the components and conditions for the solid-state fusion synthesis of potassium pyroantimonate. google.com

Formation Laws of Multicomponent Antimonate-Tungstates

The principles of solid-state reactions also govern the formation of more complex, multicomponent structures such as potassium antimonate-tungstates. These materials often adopt specific crystal structures, like the pyrochlore-type. researchgate.net Research into the formation of these compounds reveals that partial substitution of antimony ions with tungsten ions can occur within the crystal lattice. researchgate.net This substitution influences the filling of crystallographic sites by potassium ions, which are the primary charge carriers. researchgate.net

Studies have shown that further replacing potassium ions with other alkali metal ions of smaller ionic radii, such as sodium or lithium, can systematically alter the structural and ionic conductivity properties of these complex oxides. researchgate.net This relationship between ionic size, site occupancy, and resulting physical properties constitutes a key "formation law" for designing multicomponent antimonate-tungstates with tailored functionalities. researchgate.net

Solution-Based and Leaching Methods for Antimonate Production

Solution-based methods, often referred to as "wet" methods, provide an alternative to high-temperature solid-state reactions. These techniques involve dissolving reactants in a solvent, followed by a chemical reaction and precipitation of the desired product. google.com

A prevalent solution-based method for producing potassium meta-antimonate involves the oxidation of antimony trioxide in an alkaline medium. google.comgoogle.com In a typical procedure, a slurry of fine antimony trioxide particles is prepared in an aqueous solution of potassium hydroxide. An oxidizing agent, commonly hydrogen peroxide, is then added to the slurry. google.comgoogle.com This process oxidizes the antimony(III) to antimony(V), forming soluble potassium meta-antimonate without requiring the complete initial dissolution of the antimony trioxide. google.com The reaction temperature is controlled, for instance, between 40 °C and 80 °C, to ensure the reaction proceeds efficiently. google.comsciencemadness.org

Leaching is another important hydrometallurgical technique used in antimonate production. This process involves selectively extracting antimony from a solid ore or residue using a liquid solvent. researchgate.net For instance, antimony can be leached from stibnite (B1171622) ore using a potassium hydroxide solution. researchgate.net In alkaline solutions at elevated temperatures, antimony(III) is readily oxidized to antimony(V), leading to the formation of potassium pyroantimonate in the leach solution. researchgate.net Following the solid-state fusion method, the resulting fused mass is leached with water to create a "leach liquor," from which the final granular potassium pyroantimonate product is precipitated. google.com

The table below provides an example of a solution-based reaction for potassium antimonate synthesis.

ReactantSpecificationRole
Antimony Trioxide (Sb₂O₃)Pigment grade, fine particleAntimony source
Potassium Hydroxide (KOH)Aqueous solution (>175 g/L)Alkaline medium
Hydrogen Peroxide (H₂O₂)30.6% solutionOxidizing agent
Reaction Temperature 15 °C to 90 °C Controlled condition

This interactive table outlines the typical reactants and conditions for the wet synthesis of potassium meta-antimonate. google.com

Optimization of Alkaline Leaching Processes for Antimony Recovery

The recovery of antimony for the synthesis of potassium antimonate often involves hydrometallurgical processes, with alkaline leaching being a prominent technique. This method is advantageous due to its selectivity in dissolving antimony from complex materials and is generally considered more environmentally friendly than pyrometallurgical routes because of lower energy consumption and reduced gas emissions. researchgate.net The efficiency of antimony extraction via alkaline leaching is dependent on the careful optimization of several key process parameters.

Research into the leaching of antimony from stibnite ore using potassium hydroxide (KOH) solutions has identified optimal conditions for maximizing recovery. A study employing response surface methodology determined the individual and interactive effects of time, temperature, solid-to-liquid ratio (S/L), and KOH concentration on leaching efficiency. The results indicated that time had the most significant impact, followed by temperature. researchgate.net The optimized conditions from this research are presented below.

ParameterOptimized ValueUnitAntimony Leaching Yield (%)
KOH Concentration0.5mol/L56.5
Temperature25°C56.5
Solid/Liquid Ratio100g/L56.5
Time133min56.5
This data represents the optimized conditions for leaching antimony from stibnite ore using a KOH solution. researchgate.net

Precursor Design for Targeted Antimonate Synthesis

The synthesis of potassium antimonate with specific, desired properties is highly dependent on the characteristics of the starting materials, or precursors. The targeted design and selection of these precursors are critical for controlling the reaction kinetics, purity, and physical properties of the final product. Antimony trioxide (Sb₂O₃) is a commonly used precursor in the wet chemical synthesis of potassium antimonate. google.com

The physical and chemical properties of the antimony trioxide precursor have a direct impact on the synthesis process. Key design parameters include particle size and purity.

Particle Size: The reaction speed is significantly increased by using finer grades of antimony trioxide. A particle size of less than five microns is preferred as it provides a larger surface area for the reaction to occur, facilitating a more rapid and complete conversion to potassium antimonate. google.com

Purity: The purity of the antimony trioxide precursor is crucial for obtaining a high-purity final product. It is highly desirable that the precursor be free of antimony tetraoxide and antimony pentaoxide. These higher-oxidation-state oxides can be oxidized to form difficultly soluble potassium antimony complexes, which can precipitate as hard concretions, reducing the yield and purity of the desired potassium antimonate solution. google.com A minimum purity of 90% for the antimony trioxide precursor is often specified. google.com

The following table summarizes the key considerations in precursor design for the synthesis of potassium antimonate.

Precursor CharacteristicDesired SpecificationRationale
Chemical CompoundAntimony Trioxide (Sb₂O₃)Common and effective precursor for wet chemical synthesis. google.com
Particle Size< 5 micronsIncreases reaction surface area, leading to faster reaction rates. google.com
Purity≥ 90% Sb₂O₃Minimizes side reactions and ensures a high-purity final product. google.com
Impurity ProfileFree of Sb₄O₄ and Sb₂O₅Prevents the formation of insoluble potassium antimony complexes. google.com

By carefully controlling these precursor properties, manufacturers can achieve a more efficient and controlled synthesis process, yielding potassium antimonate that meets targeted specifications for subsequent applications in fields such as electronics, materials science, and analytical chemistry. chemimpex.com

Green Chemistry Approaches in Antimonate Synthesis

Eco-friendly Production Methods and Sustainable Pathways

Modern chemical synthesis places increasing emphasis on green chemistry principles, which aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. In the production of potassium antimonate, these principles are applied to develop more sustainable and eco-friendly manufacturing pathways.

A key advancement in the green synthesis of potassium antimonate is the adoption of an improved wet method that utilizes hydrogen peroxide (H₂O₂) as the oxidizing agent. google.com This method offers significant environmental advantages over traditional techniques that may have employed more hazardous oxidants like potassium permanganate (B83412) or potassium dichromate. google.com Hydrogen peroxide is considered a green oxidant because its primary byproduct is water, which eliminates the generation of hazardous waste streams associated with other oxidizing agents. google.com

The process involves creating a slurry of solid antimony trioxide in an aqueous solution of potassium hydroxide, followed by the controlled addition of hydrogen peroxide. google.com This approach avoids the need for a lengthy and energy-intensive boiling step to completely dissolve the antimony trioxide before oxidation. google.com This not only reduces energy consumption, a key goal of green chemistry, but also streamlines the manufacturing process.

The table below compares key aspects of the hydrogen peroxide-based method with older, less sustainable approaches.

FeatureGreen H₂O₂ MethodTraditional MethodsEnvironmental/Sustainability Advantage
Oxidizing Agent Hydrogen Peroxide (H₂O₂)Potassium Permanganate (KMnO₄), Potassium Dichromate (K₂Cr₂O₇)H₂O₂ byproduct is water, avoiding heavy metal waste. google.comgoogle.com
Reaction Conditions Oxidation of a slurry at controlled, moderate temperatures. google.comOften required high temperatures and prolonged boiling. google.comLower energy consumption and a reduced carbon footprint.
Process Efficiency Avoids the need for complete initial dissolution of the precursor. google.comRequired complete dissolution of Sb₂O₃, which was time-consuming. google.comFaster processing times and improved process efficiency.
Overall Pathway HydrometallurgicalCan involve pyrometallurgical steps.Hydrometallurgy generally has lower energy requirements and fewer gaseous emissions than high-temperature pyrometallurgy. researchgate.net

This sustainable pathway, centered on the use of hydrogen peroxide and optimized reaction conditions, represents a significant step towards aligning the production of potassium antimonate with the principles of green chemistry, offering a process that is both efficient and environmentally responsible.

Structural Elucidation and Advanced Characterization of Potassium Antimonates

Crystallographic Investigations and Phase Analysis

Crystallographic studies are fundamental to understanding the arrangement of atoms within a material, which in turn dictates its physical and chemical properties. For potassium antimonates, techniques like X-ray diffraction (XRD) and single crystal analysis have been pivotal in identifying its various crystalline forms and determining their precise atomic structures.

X-ray Diffraction (XRD) for Polymorph and Phase Identification

X-ray diffraction is a powerful non-destructive technique used for the qualitative and quantitative analysis of crystalline materials. malvernpanalytical.com It works on the principle of Bragg's Law, where X-rays are diffracted by the crystal lattice, producing a unique diffraction pattern that serves as a fingerprint for a specific crystalline phase. xray.cz

In the study of potassium antimonates, XRD is crucial for identifying different polymorphs—materials with the same chemical formula but different crystal structures. rigaku.com For instance, the K₂O-Sb₂O₅ system reveals the existence of two polymorphs of K₂O·2Sb₂O₅. nist.gov The low-temperature form has been identified as having a monoclinic structure. nist.gov Additionally, a cubic form of KSbO₃ has been reported, which is understood to be a potassium-deficient phase stabilized by atmospheric moisture. nist.gov

XRD analysis of multi-phase ternary oxide glass thin films of potassium antimony oxide has identified peaks corresponding to monoclinic KSb₃O₅ and K₂Sb₄O₁₁ phases. researchgate.net The diffraction patterns provide essential information about the lattice parameters, which are the dimensions of the unit cell, the smallest repeating unit of a crystal.

Crystallographic Data of Potassium Antimonate (B1203111) Polymorphs from XRD
Compound/PhaseCrystal SystemSpace GroupLattice Parameters (Å, °)
Low-temperature K₂O·2Sb₂O₅MonoclinicP2₁/ca=7.178, b=1.378, c=11.985, β=124.17
KSb₃O₅Monoclinic--
K₂Sb₄O₁₁Monoclinic--
K₂[Al₂Sb₂O₇]TrigonalP3m1a=5.6325, c=8.045

Single Crystal Growth and Structure Determination

While powder XRD is excellent for phase identification, single-crystal X-ray diffraction provides the most accurate and detailed information about the crystal structure, including atomic positions and bond lengths. The growth of high-quality single crystals is a prerequisite for this technique.

For potassium antimonates, single crystals have been synthesized through various methods, including reactions at high temperatures. For example, single crystals of K₂[Al₂Sb₂O₇] were obtained by reacting Al₂O₃ and Sb₂O₅ with elemental potassium at temperatures between 500 and 850°C. researchgate.net The subsequent single-crystal X-ray diffraction analysis revealed a trigonal crystal system with the space group P3m1. researchgate.net This detailed structural information is crucial for understanding the material's properties at a fundamental level.

The growth of large, high-purity single crystals of potassium has been achieved using a modified Bridgman technique, which involves the controlled solidification of a melt. nist.gov

Rietveld Refinement for Structural Parameter Analysis

Rietveld refinement is a powerful analytical technique used to refine the crystal structure of a material from powder diffraction data. ias.ac.in It involves fitting a calculated diffraction pattern to the experimental data, allowing for the precise determination of structural parameters such as lattice parameters, atomic positions, and site occupancies. researchgate.netnih.gov

This method has been successfully applied to various complex materials. For instance, in the study of synthetic birnessite-like phases containing potassium, the Rietveld method combined with electron diffraction was used to determine the crystal structures of their subcells. msaweb.org The refinement process confirmed a C2/m symmetry for the subcell of the K-rich birnessite, with specific unit-cell parameters. msaweb.org The refinement process can reveal detailed information about the arrangement of atoms, including the positions of interlayer cations and water molecules. msaweb.org

Spectroscopic Characterization Techniques

Spectroscopic techniques probe the interaction of electromagnetic radiation with matter, providing insights into the vibrational and electronic properties of a material. For potassium antimonates, infrared (IR) spectroscopy and solid-state nuclear magnetic resonance (NMR) are key methods for characterization.

Infrared (IR) Spectroscopy for Vibrational Modes

Far-infrared spectroscopy, which covers the lower frequency range (typically 50-600 cm⁻¹), is particularly useful for studying the lattice vibrations and the vibrational modes of heavier atoms. nih.gov Studies on the potassium salts of 5'-Guanosine Monophosphate (GMP) have demonstrated the utility of far-infrared spectroscopy in distinguishing between different conformations (gel and crystal). nih.gov

Solid-State Nuclear Magnetic Resonance (NMR) Studies

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environment of specific nuclei in a solid material. It is particularly sensitive to the coordination number, symmetry of the local environment, and the nature of neighboring atoms.

For potassium antimonates, ³⁹K solid-state NMR can provide valuable information about the potassium ion environments. The ³⁹K nucleus has a spin of 3/2 and is therefore a quadrupolar nucleus. pascal-man.com Its NMR spectrum is sensitive to the electric field gradient at the potassium site, which is influenced by the surrounding atoms. pascal-man.com

Solid-state NMR studies, often performed at high magnetic fields, can distinguish between different potassium sites within the crystal structure and can be used to study cation-π interactions. pascal-man.com While specific solid-state NMR studies on "Antimonate (SbO₃¹⁻), potassium" are not extensively detailed in the provided context, the principles of the technique and its application to other potassium-containing materials suggest its potential for elucidating the local structure and dynamics of potassium ions in these compounds. pascal-man.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the analysis of potassium antimonate, XPS is instrumental in confirming the oxidation states of potassium (K), antimony (Sb), and oxygen (O).

The high-resolution XPS spectra of potassium antimonate reveal characteristic peaks corresponding to the core level electrons of its constituent elements. The binding energies of these peaks are indicative of the chemical environment and oxidation state of the atoms. For a standard sample of potassium antimonate (KSbO₃), the following binding energies have been reported:

Antimony (Sb): The Sb 3d₅/₂ peak is observed at a binding energy of approximately 530.7 eV. This value is characteristic of antimony in the +5 oxidation state (Sb⁵⁺), which is the expected state in an antimonate compound. It is important to note that the Sb 3d₅/₂ peak often overlaps with the O 1s spectrum, which requires careful deconvolution of the spectra for accurate analysis.

Potassium (K): The K 2p₃/₂ peak is typically found at a binding energy of around 292.8 eV. This binding energy is consistent with potassium in its common +1 oxidation state (K⁺).

Oxygen (O): The O 1s spectrum in metal oxides generally appears in the range of 529–530 eV. In the case of potassium antimonate, the O 1s peak is expected in this region, confirming the presence of oxide ions (O²⁻) within the lattice. The precise deconvolution of the O 1s spectrum can sometimes reveal different oxygen environments, such as lattice oxygen and surface hydroxyl groups.

The collective XPS data confirms the elemental composition and the expected oxidation states of K⁺, Sb⁵⁺, and O²⁻ in potassium antimonate.

Table 1: XPS Binding Energies for Potassium Antimonate (KSbO₃)

Element Core Level Binding Energy (eV) Inferred Oxidation State
Antimony (Sb) 3d₅/₂ 530.7 +5
Potassium (K) 2p₃/₂ 292.8 +1
Oxygen (O) 1s ~529-530 -2

Microscopic and Thermal Analytical Methods

Microscopic and thermal analysis techniques provide critical information about the morphology, microstructure, and thermal stability of potassium antimonate.

Scanning Electron Microscopy (SEM) for Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. SEM analysis of crystalline potassium antimonate reveals its microstructural features, including crystal shape, size distribution, and the presence of any agglomeration.

Typically, potassium antimonate synthesized through solid-state reactions or precipitation methods may exhibit a variety of morphologies. SEM micrographs can show well-defined crystalline structures, often appearing as granular or prismatic crystals. The size of these crystals can vary depending on the synthesis conditions, such as reaction temperature, time, and the concentration of precursors. The images can also provide information on the degree of crystallinity and the presence of amorphous phases or impurities. A detailed analysis of the microstructure is crucial for understanding the material's properties and its suitability for various applications.

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) for Thermal Stability

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are thermal analysis techniques used to study the thermal stability and phase transitions of materials as a function of temperature.

A TGA curve for potassium antimonate would show the change in mass of the sample as it is heated. For a hydrated form of potassium antimonate, an initial weight loss would be observed at lower temperatures, corresponding to the loss of water molecules. The anhydrous compound is expected to be thermally stable up to a certain temperature, beyond which decomposition would occur, leading to a significant weight loss. The decomposition products would depend on the atmosphere in which the analysis is conducted.

The corresponding DTA curve would show endothermic or exothermic peaks associated with thermal events. The dehydration process is typically endothermic. The melting point of a related compound, potassium heptafluoroantimonate (KSb₂F₇), has been reported to be 252.4°C, which would be observed as a sharp endothermic peak in a DTA curve. For potassium antimonate, any phase transitions or decomposition processes would also be indicated by distinct peaks in the DTA thermogram. For instance, the thermal decomposition of potassium bicarbonate, a related potassium salt, is known to be significantly influenced by the surrounding atmosphere. tainstruments.com

Table 2: Anticipated Thermal Events for Potassium Antimonate

Temperature Range Technique Observed Event Interpretation
Low Temperature TGA/DTA Weight loss, Endothermic peak Dehydration (if hydrated)
High Temperature TGA/DTA Significant weight loss, Endothermic/Exothermic peaks Decomposition
Specific Temperature DTA Sharp endothermic peak Melting/Phase transition

Advanced Structural Probes for Cation Distribution and Defect Chemistry

Understanding the precise arrangement of cations and the nature of defects within the crystal structure is crucial for tailoring the properties of potassium antimonates, particularly those with complex structures like pyrochlores.

Ion Distribution Analysis in Pyrochlore (B1171951) Structures

Potassium antimonates can form pyrochlore-type structures with the general formula A₂B₂O₇, where A and B are different cations. In such structures, the distribution of the A and B cations over the available crystallographic sites plays a critical role in determining the material's properties, including ionic conductivity and catalytic activity.

In a pyrochlore structure belonging to the space group Fd3m, the A and B cations typically occupy distinct crystallographic positions. For a complex oxide system involving potassium, antimony, and other elements like tungsten, a proposed model suggests that the larger potassium ions (K⁺) and any vacancies are distributed over the 8b and 16d sites, while the smaller antimony (Sb⁵⁺) and tungsten (W⁶⁺) ions are statistically located at the 16c positions. The oxygen anions (O²⁻) occupy the 48f sites. pubtexto.comresearchgate.net

This specific arrangement of ions forms a stable, three-dimensional framework. The distribution of cations is not always ideal and can be influenced by synthetic conditions. The presence of vacancies and the partial substitution of one cation for another can lead to defect chemistry that significantly impacts the material's electrical and chemical properties. Advanced techniques such as Rietveld refinement of X-ray or neutron diffraction data are employed to precisely determine the site occupancies and elucidate the cation distribution within the pyrochlore lattice.

Computational Chemistry and Theoretical Modeling of Potassium Antimonate Systems

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For crystalline solids like potassium antimonate (B1203111), DFT calculations can predict key properties such as band structure, density of states (DOS), and the nature of orbital interactions, offering a foundational understanding of its electronic behavior.

The electronic band structure determines whether a material is a conductor, semiconductor, or insulator. DFT calculations for the cubic phase of potassium antimonate (KSbO₃, space group Pn-3) reveal an indirect band gap of approximately 1.786 eV. materialsproject.org This value, while typically underestimated by standard DFT functionals, correctly identifies the material as a wide-band-gap semiconductor. materialsproject.org

Analysis of the Projected Density of States (PDOS) provides a deeper understanding of the atomic orbital contributions to the electronic bands.

Valence Band: The top of the valence band is primarily composed of occupied O 2p orbitals, with a significant contribution from Sb 5s and 5p orbitals. This indicates strong covalent hybridization between antimony and oxygen atoms, forming the structural backbone of the [SbO₃]⁻ anionic framework. acs.org

Conduction Band: The bottom of the conduction band is largely formed by unoccupied Sb 5p orbitals, with some admixture of O 2p states. acs.org

Potassium States: The K⁺ ions are highly electropositive, and their electronic states (primarily K 4s) are located at higher energies in the conduction band, confirming their role as charge-balancing cations with minimal direct contribution to the frontier electronic states.

This orbital hybridization is crucial for the stability and electronic properties of the compound. The covalent Sb-O bonds create a robust framework through which potassium ions can move, a key feature for ionic conductivity.

Table 1: Calculated Electronic Properties of Cubic KSbO₃ (Pn-3)
PropertyCalculated ValuePrimary Contributing OrbitalsSource
Band Gap1.786 eV (Indirect)VBM: O 2p, Sb 5s/5p CBM: Sb 5p materialsproject.org
Crystal SystemCubic- materialsproject.org
Formation Energy-2.044 eV/atom- materialsproject.org

Computational studies on related materials demonstrate that doping is a powerful strategy to modify the electronic properties of oxide systems. mdpi.comnih.gov While specific DFT studies on doped KSbO₃ are limited, the principles derived from analogous compounds are directly applicable. Doping involves the intentional introduction of impurity atoms into the crystal lattice to alter its charge carrier concentration and, consequently, its conductivity.

Theoretical models predict two primary types of doping effects in potassium antimonate:

Aliovalent Doping: Substituting Sb⁵⁺ with a lower-valent cation (e.g., Zn²⁺) or K⁺ with a higher-valent cation (e.g., Ca²⁺) would introduce holes into the valence band (p-type doping). Conversely, substituting Sb⁵⁺ with a higher-valent cation (e.g., W⁶⁺) would introduce electrons into the conduction band (n-type doping). This shift in charge carriers would move the Fermi level and could significantly increase electronic conductivity.

Isovalent Doping: Substituting Sb⁵⁺ with another pentavalent cation like Nb⁵⁺ or K⁺ with Na⁺ would primarily induce local structural distortions due to size and electronegativity differences. These changes can subtly modify the band structure and affect electron and ion mobility without drastically changing the carrier concentration.

DFT calculations can model these scenarios by calculating the formation energies of defects, analyzing the resulting changes in the DOS, and predicting the impact on the band gap and conductivity.

Table 2: Predicted Influence of Doping on the Electronic Properties of KSbO₃ based on DFT Principles
Dopant TypeExample SubstitutionPredicted Effect on Electronic Structure
Aliovalent (p-type)Zn²⁺ for Sb⁵⁺Creates hole states in the valence band; shifts Fermi level down.
Aliovalent (n-type)W⁶⁺ for Sb⁵⁺Creates electron states in the conduction band; shifts Fermi level up.
IsovalentNa⁺ for K⁺Induces minor lattice strain; may cause localized changes in band edges.

Computational Studies on Ionic Conductivity and Transport Phenomena

Potassium antimonate and related structures are recognized as potential solid-state ion conductors. nih.gov Computational methods, particularly those based on DFT, are instrumental in investigating the mechanisms of ionic transport at an atomic level, providing insights that are often difficult to obtain experimentally.

The mobility of K⁺ ions within the antimonate framework is governed by the energy landscape they encounter as they move from one lattice site to another. A critical parameter is the activation energy (Eₐ), which represents the energy barrier that an ion must overcome to hop between sites. Lower activation energies correspond to higher ionic conductivity.

The Nudged Elastic Band (NEB) method, implemented within a DFT framework, is a standard computational technique to model these processes. researchgate.netaps.orgresearchgate.net It works by identifying the minimum energy path for an ion moving between two stable sites and calculating the energy of the transition state. Studies on similar potassium-ion conductors show that K⁺ ions typically migrate through channels or "bottlenecks" in the crystal structure. researchgate.netaps.org The size of these channels and the electrostatic interactions with the surrounding anionic framework dictate the magnitude of the activation barrier. For materials with promising ionic conductivity, calculated activation energies are typically below 0.8 eV. aps.org

Table 3: Representative DFT-Calculated Activation Energies for K⁺ Migration in Various Host Materials
Host Material ClassMigration Pathway DescriptionCalculated Activation Energy (Eₐ)Source
KTP-type CrystalDiffusion along c-axis channels< 0.76 eV aps.org
Layered OxideInter-layer hopping~0.2 - 0.5 eV researchgate.net
MXene (Ti₃C₂O₂)Surface diffusion~0.15 eV (at optimal potential) aps.org

Substituting the mobile K⁺ ion with other alkali cations, such as Na⁺ or Li⁺, can significantly impact ionic mobility. nih.gov Computational modeling helps to rationalize the experimental observations by analyzing changes in lattice parameters and migration energy barriers.

Size Effect: Replacing a larger ion (K⁺, radius ≈ 1.38 Å) with a smaller one (Na⁺, radius ≈ 1.02 Å; Li⁺, radius ≈ 0.76 Å) can have competing effects. While a smaller ion might be expected to move more easily, it may also "rattle" within the site or bind more strongly to the anionic framework, potentially increasing the activation energy.

Lattice Distortion: The substitution alters the local geometry of the migration pathway. DFT calculations can quantify these structural changes and recalculate the NEB pathway to determine if the energy barrier for the new cation is higher or lower.

Phase Stabilization: In some systems, cation substitution can stabilize a crystal phase that is more conducive to ion transport. For instance, K⁺ doping in a lithium-based antiperovskite was shown to stabilize the cubic phase, which has superior ionic conductivity, and alter the Li-ion transport trajectories. nih.gov

These computational investigations are crucial for designing novel solid electrolytes with optimized ionic conductivity through strategic cation substitution.

Molecular Orbital Calculations for Chemical Interactions

While molecular orbital (MO) theory is traditionally applied to discrete molecules, its concepts are extended to solids to understand chemical bonding. lumenlearning.comyoutube.comyoutube.com In potassium antimonate, the interactions within the [SbO₃]⁻ framework are not purely ionic but have significant covalent character. This can be analyzed by examining the orbital overlaps and energy levels derived from DFT calculations. rsc.orgaps.org

The PDOS serves as a solid-state analog to a molecular orbital diagram. acs.org By analyzing the PDOS, one can identify bonding, non-bonding, and anti-bonding states. The strong hybridization between Sb 5s/5p and O 2p orbitals at energies deep within the valence band corresponds to the formation of strong Sb-O σ-bonding orbitals. These covalent interactions are responsible for the formation and stability of the corner-sharing SbO₆ octahedra that constitute the material's framework. The states at the top of the valence band have more non-bonding O 2p character, while the Sb-O σ* anti-bonding orbitals are located in the conduction band. Understanding these interactions is key to predicting the material's structural stability and its response to chemical or electronic perturbations.

Binding Energy Analysis and Solubility Predictions

Computational chemistry provides powerful tools for investigating the fundamental properties of materials like potassium antimonate at the atomic level. Binding energy analysis and solubility predictions are key areas where theoretical modeling can offer significant insights, complementing experimental studies.

Binding Energy Analysis:

Density Functional Theory (DFT) is a primary computational method used to investigate the binding energies within crystal structures and at interfaces. While specific DFT studies focused solely on the binding energy of the SbO₃¹⁻ anion with potassium in a bulk crystal are not extensively documented in publicly available research, studies on related systems provide a framework for understanding these interactions.

For instance, DFT calculations have been employed to study the adsorption and diffusion of potassium over antimonene, a single layer of antimony. proquest.combohrium.com In such studies, the adsorption energy, which is a measure of the binding strength between the potassium adatom and the antimonene surface, is calculated. These calculations reveal that potassium atoms can interact exothermically with the antimonene surface, with the strength of the bond being dependent on the specific adsorption site. bohrium.com This type of analysis helps in understanding the stability of potassium on antimony-based structures, which is relevant for applications in areas like battery technology. proquest.combohrium.com

Solubility Predictions:

The solubility of a compound in a solvent, such as water, is a critical property. Computational methods can predict solubility by calculating the free energy of solvation. This involves complex calculations that account for the interactions between the solute (potassium antimonate) and the solvent molecules.

Experimentally, potassium hexahydroxoantimonate(V) (K[Sb(OH)₆]), a related compound, is known to be sparingly soluble in cold water. chemicalbook.com Computational models could be used to investigate the reasons for this limited solubility by analyzing the energetic cost of breaking the ionic bonds in the crystal lattice versus the energy gained from the hydration of the K⁺ and [Sb(OH)₆]⁻ ions.

Machine Learning Applications in Antimonate Research

Machine learning (ML) is an emerging and powerful tool in materials science for accelerating the discovery and optimization of new materials. oaepublish.com In the context of antimonate research, ML is being applied to predict material properties and identify the key factors that govern their performance, particularly in applications like electrocatalysis. nih.govchemistryviews.org

Predictive Models for Electrocatalyst Performance

A significant challenge in catalysis research is the computational cost and complexity of predicting the performance of catalysts under real-world reaction conditions. nih.gov Machine learning models offer a way to bridge the gap between computationally affordable theoretical descriptors and experimentally observed catalytic activity. chemistryviews.org

In the field of antimonate electrocatalysts, researchers have successfully developed ML models to predict the onset potentials for the oxygen reduction reaction (ORR). nih.govosti.gov These models take a combination of inputs, including:

Experimental Conditions: Such as the ratio of the catalyst to its conductive support and the catalyst loading. osti.gov

Computational Descriptors: These are properties calculated using methods like Density Functional Theory (DFT) for the bulk material, which are less computationally intensive than simulating the entire catalytic process. nih.govresearchgate.net

By training on a dataset of known antimonate catalysts and their measured performance, these ML models can learn the complex relationships between the input features and the catalytic activity. osti.gov Techniques like genetic programming and Gaussian process regression have been employed to create models that can predict ORR onset potentials with a high degree of accuracy, often with test errors around 50 meV. osti.gov

A key advantage of this approach is the ability to screen new potential catalyst compositions rapidly. Once a reliable model is built, it can be used to predict the performance of hypothetical materials, guiding experimental efforts toward the most promising candidates. chemistryviews.org For example, ML predictions have led to the experimental confirmation that doping nickel antimony oxide with scandium increases the desired onset potential. nih.gov

Identification of Governing Structural Descriptors

Beyond just making predictions, a crucial application of machine learning in antimonate research is to provide insights into the underlying factors that control catalytic performance. nih.gov By using interpretable ML techniques, it is possible to identify the key "descriptors"—the specific atomic, electronic, or experimental parameters—that have the most significant influence on a material's activity. nih.govosti.gov

For transition-metal antimony oxide electrocatalysts, ML models have been used to determine which descriptors are most critical for governing the trends in onset potentials. nih.gov This is achieved by analyzing the mathematical forms of the models generated by algorithms like genetic programming. researchgate.net

The analysis has revealed that a combination of both macroscopic experimental factors and bulk electronic and atomic structural descriptors are crucial for accurate predictions. nih.govosti.gov This highlights the importance of integrating both experimental conditions and theoretical material properties into the models.

Some of the key descriptors that have been identified as governing the performance of antimonate catalysts include:

Bulk Electronic Properties: These can include features of the electronic band structure, such as the energy levels of certain orbitals.

Atomic Structural Properties: These relate to the geometric arrangement of atoms in the crystal lattice.

Experimental Parameters: Factors related to how the catalyst is prepared and tested have been shown to be critically important. nih.gov

By understanding which descriptors are most influential, researchers can deduce strategies for tuning these properties to enhance catalytic performance. nih.gov This data-driven approach, which combines experimental data, computational simulations, and machine learning, is accelerating the rational design of new and improved antimonate-based materials. chemistryviews.org

Research on Catalytic Applications of Potassium Antimonate

Heterogeneous Catalysis Investigations

Heterogeneous catalysis, where the catalyst phase differs from that of the reactants, is a cornerstone of industrial chemistry. Potassium-based compounds are recognized for their utility as heterogeneous catalysts, often supported on materials like alumina (B75360). researchgate.net Research in this area explores the efficacy of such catalysts in processes like the transesterification of oils. researchgate.net

Potassium antimonate (B1203111), also known as potassium pyroantimonate (B1233504), is cited for its function as a catalyst in select organic and inorganic synthesis processes. chemiis.com Beyond a strictly catalytic role, it serves as a clarifying agent in the glass industry, where it helps remove impurities and bubbles to enhance the optical quality of the final product. chemiis.com It is also utilized in the production of semiconductors and as a component in ceramic glazes and enamels. chemiis.com

In the realm of biodiesel production, potassium-based heterogeneous catalysts supported on alumina have been successfully used for the transesterification of waste cooking oil. researchgate.net Studies have shown that catalysts such as potassium hydroxide (B78521) (KOH) and potassium carbonate (K2CO3) immobilized on alumina beads can achieve high yields of fatty acid methyl esters (FAME), with one study reporting an 86.8% yield using a KOH/Al2O3 catalyst. researchgate.net

The industrial synthesis of Polyethylene Terephthalate (B1205515) (PET) is heavily reliant on catalysts, with antimony-based compounds dominating the field, accounting for over 90% of current production. google.com The most commonly used catalysts are antimony triacetate or antimony trioxide, which are added during the polycondensation step to accelerate the reaction. google.com Antimony trioxide, in particular, effectively increases the rate of polymerization, allowing for the rapid formation of high molecular weight polymer suitable for producing films and filaments. google.com

While antimony compounds are the standard, the specific use of potassium antimonate as a primary catalyst in the melt-phase production of PET is not extensively documented in the reviewed literature. However, the catalytic activity of potassium compounds in reactions involving PET has been demonstrated in the context of chemical recycling. A recent study explored the use of potassium-rich biomass, specifically calcined banana peels containing potassium oxide (K2O) and potassium carbonate (K2CO3), as a catalyst for the glycolysis of post-consumer PET. mdpi.com This process breaks down the polymer into its monomer, bis(2-hydroxyethyl) terephthalate (BHET). mdpi.com The research found that the biomass-derived catalyst was highly effective, achieving complete PET degradation. mdpi.com

The study highlighted the critical role of the catalyst and reaction conditions in achieving high efficiency. The findings underscore the potential of potassium compounds to catalyze reactions involving PET, in this case, for depolymerization and recycling. mdpi.com

Table 1: Effect of Catalyst and Ethylene Glycol (EG) Volume on PET Glycolysis mdpi.com Reaction Conditions: 2 g PET, 0.2 g catalyst, 180 °C, 1.5 h.

Catalyst EG Volume (mL) PET Conversion (%) BHET Yield (%)
None 20 10.3 5.2
K2CO3 20 100 85.3
Calcined Banana Peels 20 100 80.2
Calcined Banana Peels 10 100 75.6

Catalysis in Organic Synthesis Reactions

Potassium pyroantimonate has been generally identified as a catalyst for certain organic synthesis processes, though specific, widely adopted applications are not extensively detailed. chemiis.com

The scientific literature extensively covers the oxidation of alcohols to form aldehydes, ketones, and carboxylic acids. chemguide.co.uk However, the primary chemical agents used for these transformations are strong oxidizers like potassium dichromate(VI) and potassium permanganate (B83412), typically in an acidified solution. chemguide.co.ukyoutube.com These compounds act as reagents that are consumed in the reaction, rather than as catalysts. The reviewed literature does not present evidence of potassium antimonate being employed as a catalyst for the oxidation of alcohols or ketones.

A primary function of any catalyst is to increase the rate of a chemical reaction and/or improve the yield of the desired product. This principle is evident in the catalytic systems where potassium compounds play a role. For instance, in the catalytic decomposition of nitric oxide (NO), the addition of potassium to a cobalt oxide (Co3O4) catalyst has a pronounced effect on the reaction rate. mdpi.com Research shows that the rate of NO conversion is strongly dependent on the amount of potassium present, with an optimal loading achieving maximum catalytic activity. mdpi.com This demonstrates how a potassium component can be tuned to significantly enhance reaction speed. Similarly, in the glycolysis of PET, the presence of a potassium-based catalyst was essential to drive the reaction to completion (100% conversion) within 1.5 hours, a feat not achievable in the absence of the catalyst. mdpi.com

Catalysis in Inorganic Chemical Transformations

Potassium antimonate is noted to participate in various inorganic chemical reactions. chemiis.com Its catalytic role, particularly as a promoter or component of a more complex catalyst system, has been investigated in important inorganic transformations.

Table 2: Influence of Potassium Loading on NO Conversion over Co3O4 Catalyst mdpi.com

Catalyst (wt. % K on Co3O4) NO Conversion at 450 °C (%) NO Conversion at 550 °C (%) NO Conversion at 650 °C (%)
0 (Pure Co3O4) < 1 ~5 ~15
0.9 ~2 ~25 ~60
2.0 ~4 ~20 ~55

Further research has highlighted the role of potassium in other inorganic processes. For example, a transition-metal-free catalyst, potassium hydride-intercalated graphite, has been shown to be effective for ammonia (B1221849) synthesis by activating dinitrogen at moderate temperatures and pressures. tue.nl While not involving potassium antimonate directly, this illustrates the broader catalytic potential of potassium in significant inorganic chemical transformations.

Lack of Sufficient Data for In-Depth Catalytic Research on Potassium Antimonate

This lack of specific research extends to the core areas outlined for investigation:

Mechanistic Studies of Catalytic Activity:There is no significant body of research detailing the specific mechanisms by which potassium antimonate would act as a catalyst.

Reduction of Activation Energy in Reactions:While it is a fundamental principle that catalysts work by lowering the activation energy of reactions, there is no available data or specific studies that quantify or explain this effect for reactions potentially catalyzed by potassium antimonate.

Due to this absence of detailed and specific research findings, it is not possible to construct a scientifically accurate and thorough article on the catalytic applications of potassium antimonate that adheres to the requested outline. Further primary research would be required to establish the catalytic properties and mechanistic details of this compound.

Advanced Materials Science and Solid State Chemistry of Potassium Antimonate

Development of Ionic Conductors and Solid Electrolytes

Potassium antimonate (B1203111) (KSbO₃) and related compounds are subjects of significant research in the development of ionic conductors and solid electrolytes. These materials are critical for the advancement of next-generation energy storage systems, particularly solid-state potassium batteries, which are sought after due to the natural abundance and low cost of potassium. bohrium.com The primary challenge lies in discovering and optimizing solid electrolytes that exhibit high ionic conductivity at ambient temperatures, along with good electrochemical and thermal stability. bohrium.comwhut.edu.cn

Synthesis and Characterization of Pyrochlore (B1171951) Phases

A key area of investigation involves potassium antimonate compounds with a pyrochlore-type crystal structure. The pyrochlore structure, belonging to the cubic space group Fd-3m, is known for its flexible framework that can accommodate a variety of cations and facilitate ionic transport. pleiades.onlinesemanticscholar.org

The synthesis of these materials is typically achieved through solid-state reactions. pleiades.online This method involves the high-temperature treatment of a stoichiometric mixture of precursor powders. For example, monovalent metal antimonate tungstates with a pyrochlore structure have been synthesized by reacting alkali metal carbonates (like K₂CO₃), antimony(III) oxide (Sb₂O₃), and tungsten(VI) oxide (WO₃) at temperatures around 1123 K. pleiades.online Another established industrial method for producing potassium pyroantimonate (B1233504) involves the fusion of antimony trioxide with potassium hydroxide (B78521) and an oxidizing agent like potassium nitrate. google.com

Characterization of the resulting pyrochlore phases is crucial to confirm the crystal structure and phase purity. X-ray diffraction (XRD) is the primary technique used to identify the crystalline phases and determine lattice parameters. researchgate.netnih.govmdpi.com Studies on various pyrochlore-type oxides show that the synthesis process is often multi-staged, with the formation of intermediate phases before the final, phase-pure pyrochlore is achieved at temperatures often exceeding 1000°C. semanticscholar.orgnih.gov

Compositional Dependence of Ionic Conducting Properties

The ionic conductivity of potassium antimonate-based electrolytes is highly dependent on their composition. Research has demonstrated that strategically substituting potassium ions (K⁺) with other alkali metal ions can significantly alter the material's conducting properties. pleiades.onlineresearchgate.net

In studies of potassium antimonate tungstates (K₁₋ₓMₓSbWO₆, where M = Na, Li), a clear correlation has been established between the ionic radius of the substituting cation and the resulting ionic conductivity. researchgate.net Partial substitution of potassium with smaller ions like sodium (Na⁺) or lithium (Li⁺) has been shown to decrease the activation energy for ion transport and, consequently, increase ionic conductivity. researchgate.net This is attributed to the smaller ionic radii of Li⁺ and Na⁺ compared to K⁺, which allows for easier migration through the interstitial sites (specifically the 16d positions) within the pyrochlore crystal lattice. researchgate.net The compound Li₀.₄K₀.₆SbWO₆, for instance, has been found to exhibit the maximum values of electrical conductivity in one such study. researchgate.net

The relationship between composition and ionic transport properties is summarized in the table below, based on findings from studies on pyrochlore-type antimonate tungstates.

PropertyKWSbO₆Na₀.₄K₀.₆WSbO₆Li₀.₄K₀.₆WSbO₆
Substituting Ion None (K⁺)Na⁺Li⁺
Ionic Radius (Å) 1.381.020.76
Conductivity Trend BaseHigherHighest
Activation Energy Trend HighLowerLowest
Data derived from research on the relationship between ionic radius and conductivity in K₁₋ₓMₓSbWO₆ systems. researchgate.net

Fabrication of Ion-Conducting Ceramics

The transition from synthesized powder to a functional solid electrolyte component involves the fabrication of dense ion-conducting ceramics. This process typically utilizes standard ceramic technology, where the synthesized pyrochlore powder is compacted into a desired shape (e.g., a disk or pellet) and then sintered at high temperatures. semanticscholar.org Sintering, or calcination, causes the individual powder grains to bond, reducing porosity and forming a dense, mechanically stable ceramic body. semanticscholar.orgnih.gov

The quality of the final ceramic—its density, grain size, and microstructure—is critical to its performance as an electrolyte. A loose or highly porous microstructure can impede ion transport and compromise the material's mechanical integrity. semanticscholar.org Research on other antimony-containing ceramics, such as antimony-doped potassium-sodium niobate, has shown that the introduction of antimony can influence grain growth and the phase structure, which in turn affects the material's electrical properties. researchgate.net These findings underscore the importance of carefully controlling the fabrication parameters to produce high-quality ceramics suitable for solid-state electrochemical devices.

Applications in Advanced Electronic Components

The unique electrical properties of potassium antimonate and its derivatives make them materials of interest for advanced electronic components. Their characteristics as wide-bandgap semiconductors are particularly relevant.

Production of Semiconductors

Potassium antimonate's role in the production of semiconductors is primarily linked to its intrinsic nature as a wide-bandgap semiconductor. youtube.com Materials with large bandgaps are essential for various electronic applications, including those that require high-power or high-frequency operation, as well as optical transparency. While not used as a primary semiconductor in the same vein as silicon, its properties are being explored in the context of functional oxide materials. For instance, related compounds like Potassium Tetra Fluoro Antimonate have been identified as having a semiconducting nature with a large optical band gap of 4.84 eV, making them suitable for manufacturing electronic components like diodes. researchgate.net The investigation of potassium antimonate falls within the broader research into complex oxides for specialized semiconductor applications.

Research in Transparent Conducting Oxides (TCOs)

A significant area of research for materials like potassium antimonate is in the field of Transparent Conducting Oxides (TCOs). TCOs are a unique class of materials that exhibit the normally contradictory properties of high electrical conductivity and high optical transparency in the visible spectrum. researchgate.netmdpi.com These characteristics make them indispensable components in a wide range of optoelectronic devices, including solar cells, flat-panel displays, and LEDs. mdpi.com

The key to a material's suitability as a TCO is a sufficiently wide bandgap, typically greater than 3 eV, which prevents the absorption of visible light photons and thus allows for transparency. youtube.com Potassium antimonate's properties as a wide-bandgap semiconductor make it a theoretical candidate for TCO applications. Research in the TCO field often focuses on doping established oxides like indium oxide or zinc oxide to enhance their conductivity. mdpi.com Notably, potassium (K) itself is sometimes used as a dopant to induce p-type conductivity in certain oxide materials. researchgate.net This suggests that potassium-rich compounds like potassium antimonate could be of interest in the ongoing search for new and efficient TCO materials, particularly for developing p-type TCOs, which are less common than their n-type counterparts.

Design Principles for N-type Transparent Conductors

The quest for novel transparent conducting materials is crucial for advancing optoelectronic technologies. N-type transparent conductors are defined by their unique combination of high electrical conductivity and optical transparency in the visible range. The design of such materials is guided by specific principles related to their electronic band structure and crystal structure.

Recent computational studies have identified potassium antimonate (KSbO₃) as a promising candidate for an n-type transparent conductor. The fundamental design principles that underpin its potential in this application are rooted in its electronic and structural properties. A key requirement for a transparent conductor is a wide band gap, which prevents the absorption of visible light. Potassium antimonate possesses a crystal structure that is conducive to a large band gap, ensuring transparency.

Furthermore, for a material to be an effective n-type conductor, its conduction band minimum must be highly dispersed. This dispersion is indicative of a low electron effective mass, which in turn leads to high electron mobility and, consequently, high electrical conductivity. First-principles calculations have suggested that the electronic structure of potassium antimonate exhibits these desirable characteristics. The specific arrangement of antimony and oxygen atoms within the crystal lattice contributes to the formation of a conduction band with the necessary dispersion for efficient electron transport.

Another important design consideration is the ability of the material to accommodate a high concentration of charge carriers, which can be introduced through intrinsic defects or extrinsic doping. The crystal structure of potassium antimonate is believed to be amenable to the creation of oxygen vacancies or the substitution of specific elements, which can act as electron donors, thereby increasing the carrier concentration and enhancing its n-type conductivity.

Dopant Selection for Enhanced Conductivity and Transparency

To optimize the performance of transparent conductors, the selection of appropriate dopants is a critical step. Doping strategies aim to increase the charge carrier concentration without significantly compromising optical transparency. For potassium antimonate, the selection of dopants would be guided by principles of atomic size, valence, and the ability to be incorporated into the host lattice with minimal disruption.

While specific experimental data on the doping of potassium antimonate for transparent conductor applications is limited, general principles of dopant selection in oxide materials can be applied. An effective n-type dopant for potassium antimonate would ideally be a cation that substitutes for either potassium or antimony and has a higher valence state, or an anion that substitutes for oxygen and has a lower valence state.

For instance, substituting the monovalent potassium (K⁺) with a divalent cation like calcium (Ca²⁺) could potentially introduce an extra electron into the system, thereby increasing the n-type carrier concentration. Similarly, substituting the pentavalent antimony (Sb⁵⁺) with a hexavalent cation such as tungsten (W⁶⁺) could achieve a similar donor effect. The choice of dopant would need to be carefully considered to ensure that its ionic radius is compatible with the host lattice to avoid the formation of performance-degrading defects.

Conversely, creating oxygen vacancies is another viable strategy for introducing n-type conductivity. In this approach, the removal of an oxygen atom from the lattice leaves behind two electrons that can contribute to the electrical conductivity. The feasibility of this approach depends on the formation energy of oxygen vacancies in the potassium antimonate structure.

It is important to note that increasing the dopant concentration can lead to a decrease in transparency due to increased light scattering from defects and a narrowing of the optical band gap. Therefore, a balance must be struck between enhancing electrical conductivity and maintaining high optical transparency.

Functional Material Formulations

Integration in Flame Retardant Compositions

Potassium antimonate is utilized as a component in flame retardant compositions, where it contributes to the reduction of flammability in various polymeric materials. Antimony compounds, in general, are known to act as synergists with halogenated flame retardants. The primary mechanism of action involves a condensed-phase and a gas-phase effect.

In the condensed phase, upon heating, potassium antimonate can promote the formation of a stable char layer on the surface of the polymer. This char acts as a physical barrier, insulating the underlying material from the heat of the flame and limiting the release of flammable volatile compounds. The formation of a robust char layer is a critical factor in the efficacy of intumescent flame retardant systems.

In the gas phase, antimony compounds can react with halogenated species to form antimony trihalides and oxyhalides. These volatile antimony species are effective radical scavengers in the flame, interrupting the exothermic chain reactions of combustion. This gas-phase inhibition cools the flame and reduces its propagation.

The integration of potassium antimonate into polymer formulations requires careful consideration of its particle size, dispersion, and compatibility with the polymer matrix. The effectiveness of the flame retardant system is highly dependent on the uniform distribution of the potassium antimonate particles throughout the polymer. Poor dispersion can lead to a non-uniform flame retardant effect and can also negatively impact the mechanical properties of the final material.

Role as Flux Additive in Glass and Ceramics Manufacturing

In the manufacturing of glass and ceramics, fluxes are materials that lower the melting or vitrification temperature of the primary components, such as silica. Potassium compounds are well-known fluxes in ceramic formulations. wikipedia.org Potassium antimonate can serve a dual function in these applications, acting as both a flux and a fining agent.

Corrosion and Scale Inhibition Research

Synergistic Effects with Organic Inhibitors

Potassium antimonate has been investigated for its potential as a corrosion inhibitor, particularly in synergistic combination with organic compounds. The mechanism of corrosion inhibition by inorganic compounds often involves the formation of a protective passive film on the metal surface. Organic inhibitors, on the other hand, typically function by adsorbing onto the metal surface and creating a barrier to the corrosive environment.

Research has shown that combining certain inorganic and organic inhibitors can lead to a synergistic effect, where the combined inhibition efficiency is greater than the sum of the individual efficiencies. This synergy often arises from the interaction between the inorganic and organic components, leading to a more stable and effective protective layer.

For example, studies have explored the synergistic effects of antimony compounds with organic molecules containing heteroatoms like nitrogen, sulfur, and oxygen, such as triazoles. These organic compounds can coordinate with the metal surface and also interact with the antimony species, leading to the formation of a complex and dense protective film. This film can effectively block both anodic and cathodic corrosion reactions.

The table below presents hypothetical data based on the principles of synergistic corrosion inhibition, illustrating the potential enhancement of inhibition efficiency when potassium antimonate is combined with an organic inhibitor like a triazole derivative.

Inhibitor System Concentration (ppm) Inhibition Efficiency (%)
Potassium Antimonate 200 65
Triazole Derivative 100 75
Potassium Antimonate + Triazole Derivative 200 + 100 95

This synergistic approach can be a cost-effective and environmentally conscious strategy for corrosion protection, as it can reduce the required concentrations of individual inhibitors.

Environmental Remediation and Advanced Analytical Applications

Antimony Speciation and Quantification in Environmental Matrices

The environmental impact and toxicity of antimony are highly dependent on its oxidation state, primarily antimonite (Sb(III)) and antimonate (B1203111) (Sb(V)). Accurate speciation and quantification of these forms in environmental samples like water and soil are crucial for risk assessment and management.

Chromatographic Separation Techniques for Antimony Species

Hyphenated analytical techniques, which couple a separation method with a sensitive detector, are the standard for antimony speciation. High-performance liquid chromatography (HPLC) is the most common separation technique.

Ion-Exchange Chromatography (IEC): This is a widely used method for separating inorganic antimony species. Anion-exchange columns are particularly effective. For instance, Sb(III) and Sb(V) can be separated using a strong anion-exchange column with a mobile phase such as phthalic acid. iaees.org In another method, a miniaturized HPLC column (Supelcosil LC-SAX 1) achieved baseline separation of Sb(V) and Sb(III) in under three minutes using an aqueous tartrate solution as the eluent. americanelements.com The retention times are influenced by the pH and composition of the mobile phase. iwaponline.comalkalisci.com

Frontal Chromatography (FC): A novel approach using frontal chromatography coupled with inductively coupled plasma mass spectrometry (FC-ICP-MS) has been developed for rapid speciation of Sb(III) and Sb(V). This technique, employing a strong cation-exchange resin, can achieve analysis times as short as 150 seconds. mdpi.com The separation is effective at a low pH (≤1), where Sb(III) exists as a cation (Sb(OH)₂⁺) and Sb(V) is neutral (Sb(OH)₅). mdpi.com

The table below summarizes key parameters from a representative HPLC separation study.

Table 1: HPLC Parameters for Antimony Speciation

ParameterSb(III)Sb(V)
Retention Time 4.5 min2.7 min
Detection Limit 0.021 µg/L0.016 µg/L
Relative Standard Deviation (RSD) < 4%< 4%
Spiked Recovery Range 92% - 103%92% - 103%
Data sourced from a study using HPLC-ICP-MS for separation in extracts of environmental samples. iwaponline.comalkalisci.com

Detection and Quantification Methods in Water and Soil Samples

Following chromatographic separation, highly sensitive detectors are required to quantify the low concentrations of antimony species typically found in the environment.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the most favored detection method due to its high sensitivity and low detection limits, often in the pg/mL or ng/L range. mdpi.com When coupled with HPLC (HPLC-ICP-MS), it allows for the simultaneous separation and quantification of antimony species. iwaponline.comalkalisci.com This technique is robust for analyzing total antimony concentrations and for speciation in various environmental matrices. mdpi.com

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): While less sensitive than ICP-MS, ICP-OES is another reliable method for measuring total antimony concentrations. mdpi.comferr-tech.com A method coupling liquid chromatography with ICP-OES (LC-ICP-OES) has been developed for the simultaneous quantification of Sb(III) and Sb(V) in aqueous samples, with detection limits in the µg/L range. cdhfinechemical.com

Hydride Generation Atomic Absorption Spectrometry (HGAAS): This technique involves converting antimony species into a volatile hydride (stibine, SbH₃), which is then measured by atomic absorption. It can be coupled with HPLC for speciation analysis. americanelements.comnih.gov The method offers good precision, with detection limits for Sb(V) and Sb(III) reported at 1.0 µg/L and 2.0 µg/L, respectively. americanelements.com

Atomic Fluorescence Spectrometry (AFS): AFS is also used for antimony determination, particularly for available and carbonate-bound antimony in soil. rsc.org It provides low detection limits (0.20 µg/L in solution) and is a cost-effective option. rsc.org

Spectrophotometry: Spectrophotometric methods offer a simpler and more portable option for on-site determination of antimony. One method is based on the color reaction of Sb(III) with iodide ions, which can be extracted into an organic solvent. This technique has a reported detection limit of 5 ng/mL. nih.gov

The following table compares the detection limits of various analytical techniques used for antimony quantification.

Table 2: Comparison of Detection Limits for Antimony Quantification Methods

Analytical TechniqueMatrixDetection Limit
HPLC-ICP-MS Water/Soil Extracts0.016 - 0.021 µg/L
LC-ICP-OES Aqueous Samples24.9 - 46.0 µg/L
HPLC-HGAAS Water1.0 - 2.0 µg/L
Atomic Fluorescence Spectrometry (AFS) Soil Extracts0.10 mg/kg (in soil)
Spectrophotometry Water/Soil5 ng/mL
Data compiled from multiple research sources. americanelements.comiwaponline.comalkalisci.comcdhfinechemical.comrsc.orgnih.gov

Role in Solid Waste Treatment Processes

Potassium antimonate plays a conceptual and practical role in the management of solid waste, particularly in the context of immobilizing antimony, a regulated heavy metalloid. Its utility is primarily centered on the principles of chemical stabilization to reduce the environmental risks associated with antimony-containing waste materials.

The primary goal of stabilizing antimony-containing waste is to reduce the leachability of antimony, thereby preventing its migration into soil and groundwater. This is achieved by converting soluble forms of antimony into more stable, insoluble compounds. The formation of insoluble metal antimonates is a key mechanism in this process.

Research into the immobilization of antimony from waste materials, such as waste-to-energy bottom ash, indicates that calcium and iron compounds are effective additives. bohrium.comresearchgate.net The addition of calcium-containing compounds like calcium oxide (CaO) can lead to the formation of calcium antimonates, which have very low solubility. bohrium.comresearchgate.net Similarly, iron-based additives can form iron antimonate. bohrium.comresearchgate.net The immobilization of antimony in alkaline soils also occurs through the precipitation of insoluble compounds, primarily calcium antimonates. tandfonline.com

While potassium antimonate itself is not typically added directly to bulk waste streams for remediation, its properties as a soluble antimonate source are crucial for laboratory-scale studies and for understanding the fundamental chemistry of antimony immobilization. It serves as a reagent to precipitate less soluble antimonate salts, such as those of calcium, which is a core principle of the stabilization strategy. The process aims to convert mobile antimony species into compounds with lower solubility, effectively locking the contaminant within the solid waste matrix.

Table 1: Mechanisms for Antimony Immobilization in Waste

Stabilizing Agent Group Proposed Immobilization Mechanism Resulting Compound Type
Calcium Compounds (e.g., CaO) Precipitation Calcium Antimonate
Iron Compounds (e.g., Fe₂(SO₄)₃) Precipitation/Adsorption Iron Antimonate

Advanced Analytical Methodologies for Metal Ion Detection

Potassium antimonate is a valuable reagent in analytical chemistry, particularly in methodologies designed for the detection and localization of specific metal ions. Its ability to form precipitates with certain cations has been leveraged in both qualitative and quantitative analyses.

Potassium antimonate is a well-established reagent for the precipitation of calcium ions (Ca²⁺), a technique widely used in histochemistry and electron microscopy to localize calcium within biological tissues. nih.gov When potassium pyroantimonate (B1233504) is introduced to a solution or tissue containing calcium ions, it forms a dense, electron-opaque precipitate of calcium antimonate. nih.govsemanticscholar.org This property allows for the visualization of calcium distribution at the subcellular level. nih.gov

A dense precipitate can be formed when a 2% potassium pyroantimonate solution is added to a 0.001 M calcium chloride solution, indicating its sensitivity for calcium ions even at low concentrations. semanticscholar.org This reaction has been used to study calcium localization in various biological systems, including potato tissues responding to viral infections and in the cells of calcifying systems. nih.gov

The utility of potassium antimonate as a precipitation reagent for silver ions (Ag⁺) is not as extensively documented in the available literature. While it readily precipitates various divalent cations, its specific application for the gravimetric or qualitative analysis of silver is not a primary or common method.

Table 2: Reactivity of Potassium Antimonate with Select Cations

Cation Reactivity with Potassium Antimonate Application
Calcium (Ca²⁺) Forms a dense precipitate (Calcium Antimonate) Histochemical localization, Electron Microscopy
Sodium (Na⁺) Forms a crystalline precipitate (Sodium Antimonate) Histochemical and analytical detection
Magnesium (Mg²⁺) Can form precipitates Potential interference in Na⁺ detection
Silver (Ag⁺) Not a well-documented primary application -

One of the most notable analytical applications of potassium antimonate is its use as a detecting agent for sodium ions (Na⁺). semanticscholar.orgoipub.comnih.govruc.dknih.gov Antimonate(V) ions precipitate with sodium ions to form white crystals of sodium antimonate(V). ruc.dk This reaction forms the basis of a histochemical technique for the localization of sodium ions in tissues for microscopic analysis. semanticscholar.orgnih.govnih.gov

The technique involves adding potassium pyroantimonate to fixative solutions. semanticscholar.orgnih.gov For reliable detection of sodium ions, the pH of the solution should be maintained above 7.2 during fixation. oipub.com However, the specificity of this reaction can be a concern, as the reagent can also form precipitates with other cations, notably calcium and magnesium. semanticscholar.orgoipub.com This potential for cross-reactivity means that results must be interpreted with care, considering the possible presence of interfering ions. semanticscholar.orgoipub.com Despite these limitations, the use of potassium antimonate remains a valuable method for the qualitative detection and localization of sodium in various experimental contexts. semanticscholar.org

Complex Formation and Solution Chemistry of Potassium Antimonate

Kinetics and Thermodynamics of Antimonate (B1203111) Complexation

Detailed kinetic and thermodynamic data for the complexation of antimonate (Sb(V)) are notably scarce in scientific literature. rsc.org The thermodynamics of complex formation are governed by the changes in Gibbs free energy (ΔG), which is composed of enthalpy (ΔH) and entropy (ΔS) changes. wikipedia.orgdalalinstitute.com The chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands, is primarily an entropy-driven process. dalalinstitute.com This is because the displacement of multiple solvent molecules (like water) by a single chelating ligand leads to an increase in the number of free molecules in the system, resulting in a positive entropy change and a more favorable (more negative) Gibbs free energy of formation. dalalinstitute.com

Antimony(V) has been shown to form stable complexes with poly-functional organic ligands containing oxygen-donor groups, such as carboxylic and hydroxyl groups. geoscienceworld.orgcirad.frresearchgate.net These chelating agents can form bidentate structures, creating five- or six-membered rings with the central antimony atom, which enhances the stability of the complex. dalalinstitute.com The formation of these stable complexes is significant as it can alter the bioavailability and mobility of antimony in environmental and biological systems.

Ligand Interactions and Stability Constants

The stability of a metal complex in solution is quantified by its stability constant (K), also known as the formation constant. wikipedia.org A high stability constant indicates a strong interaction between the metal ion and the ligand, and a greater concentration of the complex at equilibrium. wikipedia.org However, a critical review of available thermodynamic data highlights a significant lack of reliable stability constants for Sb(V) complexes with low molecular mass organic ligands. rsc.org

Citrate (B86180): Studies have shown that both Sb(III) and Sb(V) can form stable complexes with citric acid in aqueous solutions at room temperature. rsc.org Potentiometric and spectroscopic studies on the complexation of Sb(V) with various organic ligands, including citric acid, have demonstrated the formation of stable 1:1 or 1:3 (metal-to-ligand ratio) complexes over a broad pH range relevant to natural waters (pH 3–9). geoscienceworld.orgcirad.frresearchgate.net In these complexes, the central Sb(V) atom maintains an octahedral geometry, coordinating with oxygen atoms from both hydroxyl moieties and the carboxylic groups of the citrate molecule, forming bidentate chelate rings. geoscienceworld.orgcirad.frresearchgate.net

While specific stability constants for Sb(V)-citrate are not definitively reported, studies on the analogous Sb(V)-oxalate system have been used to model the interaction of Sb(V) with dicarboxylic functional groups. geoscienceworld.orgcirad.frresearchgate.net

EDTA (Ethylenediaminetetraacetic acid): EDTA is a powerful hexadentate chelating agent known to form very stable complexes with many metal ions. satyensaha.com However, there is a notable absence of experimentally determined stability constants for the Sb(V)-EDTA complex in the literature. rsc.org While Sb(III) has been shown to form a negatively charged [Sb(EDTA)]⁻ complex that is stable in aqueous solutions with pH values ranging from 2 to 11, the complex tends to hydrolyze to Sb(OH)₃ and free EDTA at a pH above 6. researchgate.netresearchgate.net For Sb(V), its strong tendency to exist as the stable hexahydroxoantimonate anion, [Sb(OH)₆]⁻, in aqueous solution may influence its reactivity with EDTA. researchgate.net

The following table presents stability constants for EDTA with various metal ions, illustrating the typical range of these values, though data for Sb(V) is unavailable.

Metal IonStability Constant (log K)
Al³⁺16.4
Ca²⁺10.65
Co²⁺16.45
Cu²⁺18.78
Fe³⁺25.1
Mg²⁺8.79
Zn²⁺16.5
K⁺0.8

Interactions with Biological Macromolecules

The interaction of potassium antimonate with biological macromolecules, particularly proteins, is a key area of research for understanding its biological effects.

Bovine Serum Albumin (BSA) is often used as a model protein to study the interactions of various compounds in the bloodstream due to its structural similarity to human serum albumin. researchgate.net Studies using fluorescence quenching and UV-vis absorption spectroscopy have shown that potassium pyroantimonate (B1233504) (a form of potassium antimonate) interacts with BSA. researchgate.net

The research indicates the formation of a 1:1 complex between potassium pyroantimonate and BSA, held together by a modest binding force. researchgate.net This interaction leads to conformational changes in the secondary structure of the BSA molecule. researchgate.net While the precise binding constant has not been quantified in the available literature, the formation of a stable complex suggests that BSA could act as a carrier for antimony in biological systems. researchgate.net The binding interaction is strongest at a neutral pH of 7.0. nih.gov

Speciation Studies in Aqueous Solutions

The speciation of potassium antimonate in aqueous solutions is highly dependent on the pH. In aqueous environments, pentavalent antimony, Sb(V), predominantly exists as the octahedral hexahydroxoantimonate anion, [Sb(OH)₆]⁻. researchgate.netacs.org This species is the most dominant form of Sb(V) under common environmental conditions. acs.org

Potassium hexahydroxoantimonate is known to be rather basic in aqueous solution. researchgate.net Under certain conditions, it may undergo hydrolysis, which can lead to the formation of antimony pentoxide (Sb₂O₅). researchgate.net The speciation of antimony is also influenced by the presence of other substances. For instance, in concentrated hydrochloric acid, antimony(V) can form chloro complexes such as [SbCl₆]⁻, which are only stable at very low pH and decompose in neutral water. homescience.net

Influence of pH on Antimonate Species Distribution

Studies on the hydrolysis of antimony have shown that pH is a critical factor in determining which species are present. researchgate.netnih.gov In acidic conditions, different cationic species may exist, but as the pH increases towards neutral and into alkaline conditions, the anionic hexahydroxoantimonate(V) becomes the dominant form. Theoretical and experimental studies confirm that pH dictates the distribution of various antimony species in water. mdpi.comresearchgate.net For instance, the removal of antimonate from water through coagulation is highly pH-dependent, with changes in pH affecting the surface properties of precipitates and their ability to adsorb antimonate species. mdpi.com While specific equilibrium diagrams for potassium antimonate are complex, the general principle is that in the absence of complexing agents, the mononuclear [Sb(OH)6]⁻ species is prevalent in neutral to alkaline solutions.

Table 1: Predominant Antimony(V) Species at Various pH Ranges

pH RangePredominant Antimonate Species
AcidicVarious cationic and neutral species
Neutral to Alkaline[Sb(OH)6]⁻

This table provides a simplified overview. The actual distribution can be more complex and involve various polymeric species depending on concentration and temperature.

Design of New Complex Antimonate Structures

The synthesis of new complex antimonate structures is an active area of research, driven by the potential for novel material properties. These structures often involve the coordination of antimonate units with metal centers, sometimes with the aid of organic ligands to create extended polymeric architectures. The synthesis methods for these new complexes can vary, with hydrothermal synthesis being a common technique. rsc.orgnih.gov

Metal Antimony Tartrates and Their Polymeric Architectures

A notable class of complex antimonate structures involves the use of tartrate as a ligand to bridge antimony and other metal ions, forming metal antimony tartrates. These compounds often exhibit intricate and aesthetically pleasing polymeric architectures. uq.edu.aud-nb.info

The synthesis is often achieved by reacting an antimony(III) source, like antimony trioxide, with tartaric acid in the presence of a metal salt. youtube.com The resulting structures frequently feature the binuclear antimony tartrate complex group, [Sb₂(C₄H₂O₆)₂]²⁻. d-nb.info In this complex, each antimony atom is typically coordinated by a hydroxyl and a carboxyl oxygen atom from two different tartrate molecules. d-nb.info

These anionic units can then act as building blocks, linking together through coordination with other metal cations to form extended, often three-dimensional, polymeric networks. uq.edu.au For example, a silver(I) antimony(III) tartrate has been synthesized that forms a complex polymer network structure where the [Sb₂(C₄H₂O₆)₂] dimer associations are extended via silver ions and tartrate oxygens. uq.edu.au Similarly, new polar antimony(III) tartrates with thallium(I) and magnesium(II) have been crystallized, showcasing novel structural units and complex groups. d-nb.info The specific architecture is influenced by the choice of the metal cation and the synthesis conditions.

Table 2: Examples of Metal Antimony Tartrate Structural Units

Metal IonComplex Antimony Tartrate UnitReference
Thallium(I)[Sb₂(C₄H₂O₆)₂]²⁻ d-nb.info
Magnesium(II)[Sb₃(C₄H₂O₆)₂­(C₄H₄O₆)­(C₄H₅O₆)] d-nb.info
Silver(I)[Ag₄Sb₄(C₄H₂O₆)₄(H₂O)₄] tetramer uq.edu.au

Q & A

Q. What are the established synthesis methods for potassium antimonate, and how can purity be controlled?

Methodological Answer: Potassium antimonate is synthesized via two primary routes:

  • Reaction of Sb₂O₃ with KOH :
    • Equation : Sb₂O₃ + 6 KOH → 2 K₃SbO₄ + 3 H₂O
    • Conditions : Controlled temperature (80–100°C) and pressure to avoid side reactions (e.g., incomplete oxidation) .
  • Pressure Oxidation : Sb₂O₃ is dissolved in KOH under high pressure (3–5 atm) and heat (150°C) to enhance yield .

Q. Purity Control :

  • Oxidizing Agents : Addition of H₂O₂ minimizes residual Sb(III) by ensuring full oxidation to Sb(V) .
  • Post-Synthesis Analysis : X-ray diffraction (XRD) and inductively coupled plasma (ICP) spectroscopy verify phase purity and stoichiometry .
Method Key Parameters Purity Indicators
KOH + Sb₂O₃80–100°C, atmospheric pressureXRD peaks matching K₃Sb₃O₁₀·4H₂O
Pressure Oxidation150°C, 3–5 atmICP confirms Sb(V) > 99%

Q. How is potassium antimonate utilized in biological studies for calcium ion (Ca²⁺) localization, and what parameters optimize its specificity?

Methodological Answer: Potassium antimonate precipitates Ca²⁺ in situ, enabling electron microscopy (TEM) visualization of intracellular Ca²⁺ pools. Key steps:

Fixation : Tissues are fixed in 2–5% potassium antimonate with 5% glutaraldehyde in phosphate buffer (pH 7.4–7.8) to preserve Ca²⁺ distribution .

Validation :

  • Chelator Treatments : Pre-incubation with EGTA (Ca²⁺ chelator) confirms antimonate-Ca²⁺ specificity .
  • X-Ray Microanalysis : Energy-dispersive X-ray spectroscopy (EDS) verifies Ca²⁺ in precipitates .

Q. Optimization Parameters :

  • pH : Maintain pH 7.5–8.0 to minimize co-precipitation of Na⁺ or Mg²⁺ .
  • Antimonate Source : Use high-purity batches (e.g., Fisher Scientific) to avoid ionic contaminants .

Q. What are the key considerations when preparing potassium pyroantimonate solutions for pharmacopeial standards?

Methodological Answer: The USP pharmacopeia specifies:

Solution Preparation :

  • Dissolve 2 g potassium pyroantimonate in 95 mL hot water.
  • Add 2.5 g KOH in 50 mL water + 1 mL NaOH (8.5% w/v), then filter after 24 hours .

Quality Control :

  • Flame Test : Intense yellow flame confirms K⁺ presence .
  • Acidity Test : Phenolphthalein ensures neutral pH before use .

Advanced Research Questions

Q. What methodologies are employed to study the adsorption mechanisms of antimonate ions on metal oxides, and how do pH conditions influence this process?

Methodological Answer: ATR-IR spectroscopy and adsorption isotherms elucidate Sb(OH)₆⁻ interactions with iron oxides:

  • Inner-Sphere Complexation :
    • Sb-O-Fe bonds form at pH 3–5, confirmed by IR peak shifts at 700–750 cm⁻¹ .
  • pH Dependency :
    • High Adsorption at pH 3 : Due to Fe oxide positive surface charge attracting Sb(OH)₆⁻ .
    • Desorption at pH > 8 : Negative surface charge repels anions, releasing Sb .
pH Adsorption Capacity (mg/g) Dominant Mechanism
312.5Inner-sphere (chemisorption)
74.2Outer-sphere (physisorption)

Q. How can researchers resolve contradictions in data regarding the composition of historical lead antimonate pigments using modern analytical techniques?

Methodological Answer: Discrepancies in pigment composition (e.g., presence of K⁺ or Sn²⁺) are addressed via:

Reconstruction Experiments : Replicate historical recipes (e.g., Picolpasso’s 1550s methods) to identify phase variations .

Advanced Characterization :

  • XRD : Differentiates pure PbSbO₃ (type I) from K⁺- or Sn²⁺-containing variants (types II/III) .
  • SEM-EDS : Maps elemental distribution to detect trace additives (e.g., Zn²⁺) .

Q. How do the properties of potassium antimonate differ from sodium antimonate in co-precipitation reactions?

Methodological Answer:

  • Solubility : Potassium antimonate (0.1 g/100 mL H₂O) is less soluble than sodium antimonate (2.5 g/100 mL H₂O), affecting precipitate formation .
  • Ion Selectivity :
    • K⁺ vs. Na⁺ : K⁺’s larger ionic radius stabilizes larger crystal lattices (e.g., Ca²⁺-antimonate precipitates) .
  • Analytical Differentiation :
    • Flame Test : K⁺ (yellow) vs. Na⁺ (intense orange) .
    • ICP-MS : Quantifies K/Na ratios in mixed systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.